molecular formula C12H6BrF2NO3 B1450525 2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene CAS No. 183110-56-7

2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene

Cat. No.: B1450525
CAS No.: 183110-56-7
M. Wt: 330.08 g/mol
InChI Key: VCYLLKYPXKHIAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene” is a brominated, fluorinated, and nitrated derivative of benzene. It contains a bromine atom, two fluorine atoms, and a nitro group attached to a benzene ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring with a bromine atom, two fluorine atoms, and a nitro group attached to it. The exact positions of these substituents on the benzene ring would depend on the specific isomer of the compound .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would depend on the specific arrangement of the bromine, fluorine, and nitro groups on the benzene ring .

Scientific Research Applications

Chemical Synthesis and Intermediate Applications

  • Intermediate in Medicinal Applications: 2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene is used as an intermediate in the synthesis of various medicinal compounds. A study highlighted its role in the preparation of dofetilide, a medication used for treating arrhythmia, emphasizing the importance of reaction conditions such as temperature and solvent choice (Zhai, 2006).
  • Development of Electron Transfer Materials: The compound has applications in the development of materials for electron transfer processes. Research on the photoelectrochemical reduction of related compounds like 1-bromo-4-nitrobenzene has shown significant implications in enhancing the efficiency of these processes (Compton & Dryfe, 1994).

Molecular Spectroscopy and Vibrational Analysis

  • Vibrational Spectroscopy Studies: The compound's derivatives, such as 1-bromo-2,4-difluorobenzene, have been studied using vibrational spectroscopy to understand their in-plane and out-of-plane vibrations. This research provides insights into the molecular structure and behavior of these compounds (Reddy & Rao, 1994).

Applications in Organic Chemistry

  • Synthesis of Chalcone Analogues: In organic chemistry, derivatives of this compound can be used in synthesizing chalcone analogues. These reactions, involving alpha-bromoketones, are significant in creating a variety of chalcone analogues for potential use in medicinal chemistry (Curti, Gellis, & Vanelle, 2007).

Advanced Material Science

  • Polymer Solar Cells Enhancement: Derivatives of this compound have been used to improve the performance of polymer solar cells. The introduction of these compounds into the solar cell matrix enhances electron transfer and increases power conversion efficiency (Fu et al., 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its specific use. For example, if it were used as a pharmaceutical, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and environmental impact. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it were found to have useful pharmaceutical properties, future research might focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

Properties

IUPAC Name

2-bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6BrF2NO3/c13-9-6-8(16(17)18)2-4-11(9)19-12-3-1-7(14)5-10(12)15/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCYLLKYPXKHIAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Br)OC2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6BrF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2-bromo-1-fluoro-4-nitrobenzene (15 g, 68 mmol), 2,4-difluorophenol (7.82 mL, 82 mmol), and cesium carbonate (26.7 g, 82 mmol) in dimethylsulfoxide (75 mL) was heated at 110° C. for 1 hour. The reaction mixture was cooled to ambient temperature and water (1000 mL) and saturated aqueous sodium chloride (1000 mL) were added. The mixture was extracted with ethyl acetate (3×200 mL). The combined organics were washed with saturated aqueous sodium chloride, dried (anhydrous magnesium sulfate), filtered, and concentrated under reduced pressure to provide 2-bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene (22.5 g, quantitative).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
7.82 mL
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
26.7 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
1000 mL
Type
reactant
Reaction Step Two
Name
Quantity
1000 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene
Reactant of Route 2
Reactant of Route 2
2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene
Reactant of Route 3
Reactant of Route 3
2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene
Reactant of Route 4
Reactant of Route 4
2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene
Reactant of Route 5
Reactant of Route 5
2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene
Reactant of Route 6
Reactant of Route 6
2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.